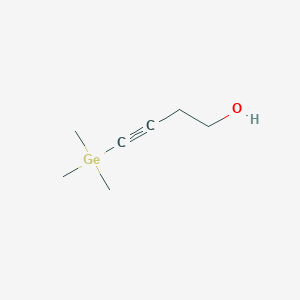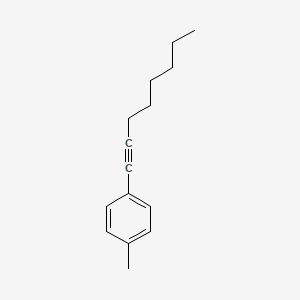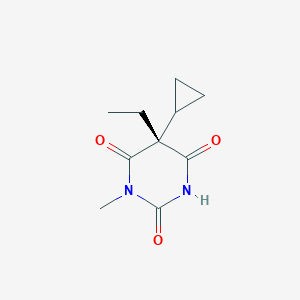![molecular formula C11H14N2O3S B12569863 N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine CAS No. 172272-09-2](/img/structure/B12569863.png)
N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-Acétyl-S-[(pyridin-2-yl)méthyl]-L-cystéine est un composé qui appartient à la classe des dérivés de la cystéine. Elle se caractérise par la présence d’un groupe acétyle lié à l’atome d’azote de la molécule de cystéine et d’un groupe pyridin-2-ylméthyle lié à l’atome de soufre.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-Acétyl-S-[(pyridin-2-yl)méthyl]-L-cystéine implique généralement les étapes suivantes :
Acétylation de la L-cystéine : La L-cystéine est mise à réagir avec l’anhydride acétique pour former la N-acétyl-L-cystéine.
Formation du groupe pyridin-2-ylméthyle : Le groupe pyridin-2-ylméthyle est introduit par une réaction de substitution nucléophile. Cela implique la réaction de la N-acétyl-L-cystéine avec le chlorure de pyridin-2-ylméthyle en présence d’une base telle que l’hydroxyde de sodium.
Méthodes de production industrielle
La production industrielle de la N-Acétyl-S-[(pyridin-2-yl)méthyl]-L-cystéine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final. Cela peut inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La N-Acétyl-S-[(pyridin-2-yl)méthyl]-L-cystéine peut subir diverses réactions chimiques, notamment :
Oxydation : L’atome de soufre dans la partie cystéine peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former des thiols.
Substitution : Le groupe acétyle peut être remplacé par d’autres groupes acyles par des réactions de substitution nucléophile d’acyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Les chlorures d’acyle ou les anhydrides en présence d’une base sont couramment utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols.
Substitution : Divers dérivés acylés selon l’agent acylant utilisé.
Applications de la recherche scientifique
La N-Acétyl-S-[(pyridin-2-yl)méthyl]-L-cystéine a plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est étudiée pour son potentiel en tant que candidat médicament en raison de sa capacité à interagir avec des cibles biologiques.
Biochimie : Le composé est utilisé dans des études liées à la modification des protéines et à l’inhibition enzymatique.
Applications industrielles : Il peut être utilisé comme précurseur pour la synthèse d’autres molécules bioactives.
Applications De Recherche Scientifique
N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Biochemistry: The compound is used in studies related to protein modification and enzyme inhibition.
Industrial Applications: It can be used as a precursor for the synthesis of other bioactive molecules.
Mécanisme D'action
Le mécanisme d’action de la N-Acétyl-S-[(pyridin-2-yl)méthyl]-L-cystéine implique son interaction avec des cibles moléculaires spécifiques. Le groupe pyridin-2-ylméthyle peut interagir avec les sites actifs des enzymes, conduisant à l’inhibition ou à la modulation de l’activité enzymatique. Le groupe acétyle peut également jouer un rôle dans la bioactivité du composé en affectant sa solubilité et sa perméabilité membranaire.
Comparaison Avec Des Composés Similaires
Composés similaires
N-Acétyl-L-cystéine : Elle ne possède pas le groupe pyridin-2-ylméthyle et a des propriétés biologiques différentes.
S-[(pyridin-2-yl)méthyl]-L-cystéine : Elle ne possède pas le groupe acétyle et peut avoir une solubilité et une biodisponibilité différentes.
Unicité
La N-Acétyl-S-[(pyridin-2-yl)méthyl]-L-cystéine est unique en raison de la présence à la fois des groupes acétyle et pyridin-2-ylméthyle. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
172272-09-2 |
|---|---|
Formule moléculaire |
C11H14N2O3S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(pyridin-2-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O3S/c1-8(14)13-10(11(15)16)7-17-6-9-4-2-3-5-12-9/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
Clé InChI |
ONFFSLRCQCPDIX-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSCC1=CC=CC=N1)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCC1=CC=CC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12569782.png)
![1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12569786.png)
![2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide](/img/structure/B12569796.png)

![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)



